Product packaging for 2-Methoxy-3-methyl-pyridin-5-ol(Cat. No.:CAS No. 1216253-16-5)

2-Methoxy-3-methyl-pyridin-5-ol

Cat. No.: B582255
CAS No.: 1216253-16-5
M. Wt: 139.154
InChI Key: AOTIDIZITOJZFB-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-pyridin-5-ol is a chemical compound that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Methoxypyridine motifs are of significant interest in drug discovery, as they are often incorporated into molecular scaffolds to modulate biological activity and improve physicochemical properties. For instance, related methoxypyridine derivatives have been explored in the development of gamma-secretase modulators, a class of investigated therapeutic agents for Alzheimer's disease, where the heterocycle contributes to target potency and solubility profiles . As a substituted pyridine, this compound provides researchers with a versatile synthetic intermediate. The structure allows for further functionalization, enabling its use in constructing more complex molecules for pharmaceutical and agrochemical applications. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B582255 2-Methoxy-3-methyl-pyridin-5-ol CAS No. 1216253-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTIDIZITOJZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 3 Methyl Pyridin 5 Ol and Its Advanced Precursors

Strategies for the De Novo Construction of the Pyridine (B92270) Core

The formation of the central pyridine ring is the foundational step in the synthesis of 2-Methoxy-3-methyl-pyridin-5-ol. De novo strategies, which build the heterocyclic ring from acyclic precursors, are particularly powerful for creating highly substituted and functionalized pyridines. chemrxiv.org

Cyclization Reactions for Pyridine Ring Formation

Several classical and modern cyclization reactions are employed to construct the pyridine skeleton. These methods involve the condensation of carbonyl compounds, or related species, with a nitrogen source, typically ammonia (B1221849) or an ammonia equivalent.

One of the most versatile methods is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgnih.gov This method is known for its mild conditions and ability to produce highly functionalized 2,4,6-trisubstituted pyridines. wikipedia.orgacs.org While directly forming the 2,3,5-substitution pattern of the target molecule is not typical, variations of the Kröhnke synthesis can be adapted to generate a wide range of pyridine derivatives. nih.govmdpi.com

Another powerful approach is the use of cycloaddition reactions . Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a highly convergent and atom-efficient pathway to substituted pyridines. nih.govacs.orgacsgcipr.org This method can provide access to complex substitution patterns that are difficult to achieve through traditional condensation reactions. nih.gov Similarly, [4+2] cycloadditions, such as the hetero-Diels-Alder reaction, utilize 1-azadienes reacting with a two-carbon component to assemble the pyridine ring. rsc.orgrsc.org

Cyclization MethodKey PrecursorsGeneral Substitution PatternKey Advantages
Kröhnke Synthesisα-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, Ammonium acetate2,4,6-TrisubstitutedMild reaction conditions, high yields, broad applicability. wikipedia.orgnih.gov
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaSymmetrical 2,6-dialkyl-3,5-dicarboxylateClassical method, readily available starting materials. baranlab.org
Metal-Catalyzed [2+2+2] CycloadditionAlkynes (2 equiv.), NitrilePolysubstitutedHigh atom economy, access to complex patterns. nih.govacs.org
Hetero-Diels-Alder Reaction1-Azadiene, Alkyne or AlkenePolysubstitutedConvergent route, can be thermally or catalytically driven. rsc.orgrsc.org

Approaches for Assembling Substituted Pyridine Systems

For a specifically substituted target like this compound, synthetic strategies often rely on building blocks that already contain one or more of the required substituents. Formal [3+3] cycloaddition reactions, for instance, can combine enamines with unsaturated aldehydes or ketones to create diverse pyridine scaffolds. acs.org One-pot syntheses involving multiple reaction steps, such as sequences including Wittig reactions, electrocyclizations, and hydrogen shifts, have also been developed to rapidly assemble polysubstituted pyridines from simple starting materials like aldehydes. organic-chemistry.org

Recent advances have focused on developing versatile building blocks that allow for the sequential and regioselective introduction of different functional groups, providing a programmed approach to complex targets. nih.gov

Regioselective Installation and Functionalization of Methoxy (B1213986) and Methyl Groups

Once the pyridine core is established, or during its construction, the precise placement of the methoxy and methyl groups is critical. The electronic nature of the pyridine ring—being electron-deficient—heavily influences the strategy for its functionalization.

Alkoxylation Reactions at the Pyridine Nitrogen or Carbon Centers

Introducing a methoxy group at the C-2 position of a pyridine ring is a common transformation. A standard method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the C-2 position with sodium methoxide (B1231860).

An alternative and powerful strategy involves the use of pyridine N-oxides. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack. A 2-halopyridine-N-oxide can be reacted with an alkoxide, followed by deoxygenation of the N-oxide to yield the 2-alkoxypyridine. vanderbilt.edu This N-oxide chemistry is foundational for many C-2 functionalization strategies.

Controlled Methylation and Alkylation Procedures

The introduction of a methyl group at the C-3 position is more challenging than at the C-2 or C-4 positions due to the electronic properties of the pyridine ring. nih.gov Direct electrophilic substitution is difficult. Therefore, strategies often involve temporary dearomatization of the ring to generate more electron-rich intermediates that can react with electrophiles like formaldehyde (B43269) or methanol. researchgate.netnih.govrsc.org

A rhodium-catalyzed method, for example, uses temporary dearomatization to enable the methylation of C-3 and C-5 positions. researchgate.netnih.govrsc.org When the C-3 position is already occupied, this method can selectively install a methyl group at the C-5 position. nih.gov Another approach is directed ortho-metalation, where a directing group on the pyridine ring guides a strong base to deprotonate the adjacent C-3 position, followed by quenching with a methylating agent like methyl iodide.

FunctionalizationMethodologyPositionTypical Reagents
AlkoxylationNucleophilic Aromatic Substitution (SNAr)C-2, C-42-Halopyridine, Sodium Methoxide
AlkoxylationPyridine N-Oxide ChemistryC-22-Halopyridine-N-Oxide, Sodium Methoxide. vanderbilt.edu
MethylationTemporary Dearomatization/Hydrogen BorrowingC-3, C-5Pyridine, Methanol/Formaldehyde, Rh catalyst. researchgate.netnih.gov
MethylationDirected ortho-MetalationC-3, C-4Substituted Pyridine, Strong Base (e.g., LDA), Methyl Iodide

Methodologies for the Regiospecific Introduction of the Hydroxyl Group

The final key functionalization is the introduction of a hydroxyl group at the C-5 position. As with methylation, direct electrophilic hydroxylation at an electron-deficient meta-position (C-3 or C-5) is challenging.

A modern and highly effective method involves the photochemical valence isomerization of pyridine N-oxides . nih.govacs.orgnih.gov Irradiation of a substituted pyridine N-oxide with UV light can lead to the formation of a highly strained oxaziridine (B8769555) intermediate, which can rearrange and, upon acid-promoted ring-opening, yield C-3 (and C-5) hydroxylated pyridines. nih.govacs.org When a C-2 substituted pyridine N-oxide is used, this method can produce C-5 hydroxypyridines as major regioisomers. acs.org This metal-free transformation is notable for its operational simplicity and tolerance of various functional groups. nih.govnih.gov

More classical approaches to introducing a C-5 hydroxyl group include:

Diazotization of an Aminopyridine : A 5-aminopyridine precursor can be treated with nitrous acid to form a diazonium salt, which is subsequently hydrolyzed to the corresponding 5-hydroxypyridine.

Demethylation of a Methoxypyridine : If a 5-methoxypyridine is synthesized, the hydroxyl group can be unmasked via demethylation using strong acids or other ether-cleaving reagents. researchgate.netasianpubs.org

Hetero-Diels-Alder Reactions : Specific cycloaddition strategies using precursors like 5-alkoxyoxazoles can directly lead to the formation of 3-hydroxypyridine (B118123) scaffolds, which are tautomers of 5-hydroxypyridines depending on the substitution pattern. rsc.org

Strategies for Phenolic Hydroxyl Functionalization on Pyridine Ring

Introducing a phenolic hydroxyl group onto a pyridine ring, particularly at the C-5 position relative to a C-2 methoxy group, can be accomplished through several strategic pathways. The choice of method often depends on the available starting materials and the desired regioselectivity.

One common strategy involves the transformation of an amino group via diazotization. A precursor such as 5-amino-2-methoxy-3-methylpyridine could be subjected to diazotization using sodium nitrite (B80452) in a strong aqueous acid (e.g., H₂SO₄), followed by hydrolysis of the resulting diazonium salt. This classical Sandmeyer-type approach, while effective, requires careful control of the often unstable diazonium intermediate. researchgate.netnih.gov More modern variations of deaminative functionalization offer milder conditions and broader functional group tolerance, potentially converting the C-NH₂ group to a C-Cl group which can then be hydrolyzed. nih.gov

Another powerful, albeit challenging, approach is the direct C-H hydroxylation. This involves the selective activation and oxidation of a specific C-H bond on the pyridine ring. For electron-rich pyridine systems, transition-metal-catalyzed reactions, often employing copper or palladium, can achieve regioselective hydroxylation. nih.gov For instance, directing groups can be utilized to guide the metal catalyst to a specific C-H bond, followed by oxidation to install the hydroxyl group. nih.gov While direct hydroxylation at the C-5 position of a 2-methoxy-3-methylpyridine (B1590087) precursor would be an elegant step, achieving such regioselectivity can be difficult due to the electronic nature of the substituted pyridine ring.

Finally, the hydroxyl group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 5-halo-2-methoxy-3-methylpyridine, using a protected hydroxyl equivalent or a strong hydroxide (B78521) source under forcing conditions.

Advanced Synthetic Transformations and Reaction Conditions

Modern synthetic chemistry offers a powerful toolkit of reactions that are highly applicable to the construction of the this compound scaffold. These methods allow for the precise and efficient formation of C-C and C-O bonds required for its synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov In a plausible synthesis of the target molecule, this reaction could be employed to introduce the methyl group at the C-3 position. A precursor, such as 3-bromo-5-(benzyloxy)-2-methoxypyridine, could be coupled with a methylating agent like methylboronic acid or trimethylboroxine (B150302) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with sterically hindered or electronically challenging pyridine substrates. nih.gov

Table of Representative Suzuki-Miyaura Methylation Conditions:

Electrophile Methyl Source Catalyst Ligand Base Solvent Yield (%)
2-Chloropyridine derivative Trimethylboroxine Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 90
5-Bromo-2-methylpyridin-3-amine (B1289001) Phenylboronic Acid Pd(PPh₃)₄ PPh₃ K₃PO₄ Dioxane/H₂O 75-85

The Ullmann condensation is a classical copper-catalyzed reaction particularly useful for forming C-O bonds, such as the 2-methoxy ether in the target compound. nih.gov A synthetic route could involve the reaction of a 2-halo-3-methyl-pyridin-5-ol derivative with sodium methoxide in the presence of a copper(I) catalyst, often with a ligand like phenanthroline to improve solubility and reactivity. While traditional Ullmann reactions required harsh conditions, modern protocols often proceed at lower temperatures with improved yields.

Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridine Derivatization

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. The synthesis of this compound can be envisioned using SNAr on a di-halogenated pyridine precursor, such as 2,5-dichloro-3-methylpyridine. The chlorine atoms at the C-2 and C-5 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

By carefully controlling reaction conditions, selective substitution can be achieved. For instance, reaction with one equivalent of sodium methoxide at a lower temperature might favor substitution at the more activated C-2 position to install the methoxy group. Subsequent reaction with a stronger nucleophile or at a higher temperature could then be used to displace the second chlorine at C-5 to introduce the hydroxyl group (or a protected version thereof).

C-H Functionalization Methodologies

Direct C-H functionalization represents the cutting edge of synthetic efficiency, as it avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids). nih.gov For the synthesis of this compound, C-H functionalization could hypothetically be used to introduce the methyl or hydroxyl group directly onto a simpler pyridine core.

For example, C-H methylation at the C-3 position of a 2-methoxy-pyridin-5-ol derivative would be a highly atom-economical step. However, achieving meta-selective C-H functionalization on a pyridine ring is notoriously difficult due to the inherent electronic preference for reactions at the ortho (C-2, C-6) and para (C-4) positions. nih.gov Recent advances have utilized directing groups or specific catalytic systems to overcome this challenge, but it remains a specialized area of research. Similarly, direct C-H hydroxylation at the C-5 position, as mentioned earlier, is a desirable but challenging transformation. acs.org

Synthesis of Structurally Related Analogues and Derivatives of this compound

The methodologies described are versatile and can be adapted to synthesize a wide range of structurally related analogues and derivatives. By varying the nucleophiles and coupling partners, different functional groups can be introduced at each position of the pyridine ring.

For instance, using different sodium alkoxides (e.g., ethoxide, isopropoxide) in an SNAr or Ullmann-type reaction can lead to a series of 2-alkoxy analogues. nih.gov Similarly, employing various organoboron reagents (e.g., ethylboronic acid, phenylboronic acid) in a Suzuki-Miyaura coupling allows for the synthesis of diverse 3-alkyl or 3-aryl derivatives. researchgate.net

The synthesis of 2-aryloxy-4-alkoxy-pyridines has been reported as potent receptor antagonists, demonstrating the utility of these synthetic routes in drug discovery. nih.gov The synthesis often involves the regioselective functionalization of a dichloropyridine N-oxide intermediate, which allows for sequential and controlled introduction of the alkoxy and aryloxy groups. Another example includes the synthesis of various 2-alkoxy-3,5-dialkyl pyridines, which serve as important intermediates in the preparation of pharmaceutical compounds. These syntheses often start from commercially available substituted pyridones, which are then alkylated to form the desired alkoxy-pyridine scaffold.

By combining these advanced synthetic transformations, libraries of compounds based on the 2-alkoxy-3-alkyl-pyridin-5-ol scaffold can be generated for structure-activity relationship (SAR) studies in medicinal chemistry.

An exploration of the synthetic methodologies concerning the chemical compound this compound and its derivatives reveals a variety of advanced chemical strategies. These methods focus on the targeted modification of its functional groups and the expansion of its core structure into more complex heterocyclic systems.

1 Modifications to the Methoxy Group and its Positional Isomers

Modifications involving the methoxy group of pyridinol derivatives often focus on either cleavage to reveal the hydroxyl group or substitution reactions. The synthesis of positional isomers, such as 5-Methoxy-2-methylpyridin-3-ol, provides alternative scaffolds for further chemical exploration. One notable synthetic route to an isomer of the title compound involves a palladium-catalyzed Suzuki cross-coupling reaction. evitachem.com In this approach, 5-bromo-2-methylpyridin-3-amine serves as a key starting material, which is coupled with arylboronic acids. evitachem.com This highlights a strategy for building complexity on the pyridine ring, which can be adapted for various isomers. Another common strategy for creating methoxy-substituted pyridines is through the methylation of the corresponding hydroxyl group. For instance, the treatment of a hydroxypyridine derivative with methyl iodide in the presence of a base like potassium carbonate is a standard procedure to install a methoxy group. evitachem.com

Positional isomers of this compound are valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The precise placement of the methoxy, methyl, and hydroxyl groups can significantly influence the molecule's biological and chemical properties.

Table 1: Key Isomers and Precursors

Compound Name CAS Number Molecular Formula Key Synthetic Feature
5-Methoxy-2-methylpyridin-3-ol 53603-11-5 C₇H₉NO₂ Synthesized via Suzuki cross-coupling evitachem.com
2-Methoxy-5-methylpyridin-3-amine 179677-17-9 C₇H₁₀N₂O A precursor for creating analogues biosynth.com

2 Variations in the Methyl Group Position and Nature (e.g., Halogenation)

The methyl group on the pyridine ring is a key site for functionalization, particularly through halogenation, which introduces a versatile handle for subsequent cross-coupling reactions. The side-chain fluorination or chlorofluorination of 3-methylpyridine (B133936) can be achieved by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase at elevated temperatures and super-atmospheric pressure. google.com This process can yield products such as 3-trifluoromethylpyridine, 3-chlorodifluoromethyl-pyridine, and 3-difluoromethylpyridine. google.com The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical for controlling the extent of halogenation. google.com

For direct C-H halogenation on the pyridine ring itself, regioselectivity is a significant challenge. However, novel methods have been developed to achieve selective halogenation. One such strategy involves a dearomatization-rearomatization process. orgsyn.org Another approach transforms pyridines into reactive Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions before ring-closing to restore the aromatic pyridine. chemrxiv.org This latter method has been successfully used to form a diverse set of 3-halopyridines. chemrxiv.org

Table 2: Halogenation Methods for Methylpyridines

Method Reagents Target Position Products Reference
Side-Chain Fluorination Hydrogen Fluoride, Chlorine Methyl Group 3-Trifluoromethylpyridine, 3-Chlorodifluoromethyl-pyridine google.com
Zincke Imine Intermediate N-Halosuccinimides (NCS, NBS, NIS) C-3 of Pyridine Ring 3-Halopyridines chemrxiv.org

3 Hydroxyl Group Derivatization and Etherification

The hydroxyl group of this compound is a prime site for derivatization, allowing for the modulation of the compound's physicochemical properties. Derivatization reactions are chemical modifications used to transform a compound into a product of similar but distinct structure, known as a derivative. researchgate.net These reactions can enhance volatility for gas chromatography (GC) analysis or introduce new functional groups. researchgate.net Common derivatization techniques for hydroxyl groups include silylation, acylation, and alkylation. researchgate.net For instance, trimethylsilylating reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can convert hydroxyl groups into trimethylsilyl (B98337) ethers. tcichemicals.com

Etherification, the formation of an ether linkage, is another crucial modification. A modern approach for etherification involves the generation of alkoxy radicals from alcohols using visible-light photoredox catalysis. acs.org This method can be used for intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans and chromanes. acs.org For intermolecular etherification, palladium-catalyzed coupling of 2-halopyridines with alcohols provides an efficient route to pyridine ethers. researchgate.net Enzymatic methods, using catalysts like Novozym 435, have also been employed for the esterification of nicotinic acids (pyridinecarboxylic acids), demonstrating the utility of biocatalysis in modifying pyridine scaffolds. nih.gov

4 Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions are fundamental in constructing fused heterocyclic systems, which are of great interest in medicinal chemistry and material science. bohrium.comresearcher.life Starting from a functionalized pyridine core, these reactions build new rings onto the existing structure.

One strategy involves the Thrope-Ziegler cyclization. For example, a 2-oxo-pyridine derivative can be alkylated and then cyclized to form a furo[2,3-b]pyridine (B1315467) system. researchgate.net This furo-pyridine can then serve as a platform for further heterocyclization to build triazole or pyrazole (B372694) rings. researchgate.net

Palladium-catalyzed rollover annulation is another advanced technique. This method can create tricyclic 2-benzazepines from 1-benzylpyrazoles and alkynes through a twofold C-H activation process. nih.gov Annulation reactions involving nitroalkenes are also versatile for synthesizing five-membered nitrogen-containing heterocycles. chim.itresearchgate.net Depending on the reaction pathway, these annulations can proceed through oxidative, elimination, or self-oxidative routes to yield multifunctional heterocyclic products. chim.it The synthesis of quinoline (B57606) derivatives, another important fused system, can be achieved through a one-pot, three-component Povarov cycloaddition reaction. mdpi.com These diverse annulation strategies allow for the construction of a wide array of complex, fused pyridine-based heterocycles. eurekaselect.comnih.gov

Table 3: Annulation Strategies for Fused Pyridines

Reaction Type Key Reagents/Catalysts Fused System Formed Reference
Thrope-Ziegler Cyclization Sodium Methoxide Furo[2,3-b]pyridine researchgate.net
Rollover Annulation Palladium Catalyst Benzo[e]pyrazolo[1,5-a]azepine nih.gov
Nitroalkene Annulation Various (e.g., base, transition metals) Pyrroles, Indolizines chim.it

Chemical Reactivity and Transformation Studies of 2 Methoxy 3 Methyl Pyridin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene. However, the presence of the activating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in 2-Methoxy-3-methyl-pyridin-5-ol enhances the electron density of the ring, facilitating such reactions. The substitution pattern is directed by the combined electronic and steric effects of the substituents.

The hydroxyl group at C5 and the methoxy group at C2 are both ortho-, para-directing. The methyl group at C3 provides some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the powerful activating hydroxyl group.

Common electrophilic aromatic substitution reactions applicable to pyridinols include:

Nitration: Introduction of a nitro group (-NO₂) onto the pyridine ring. Due to the activating nature of the existing substituents, nitration can often be achieved under milder conditions than those required for unsubstituted pyridine. libretexts.org The reaction typically employs a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) is a crucial functionalization step. Bromination can be achieved using various brominating agents. The high reactivity of pyridinols often leads to poly-halogenation if the reaction conditions are not carefully controlled.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be accomplished using fuming sulfuric acid. This reaction is often reversible.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on pyridine rings because the Lewis acid catalyst coordinates with the ring nitrogen, deactivating the ring towards electrophilic attack. However, the strong activation by the hydroxyl and methoxy groups in this compound might allow for these reactions under specific conditions.

The regioselectivity of these reactions is a key consideration. The 3-methoxy group can sterically hinder attack at adjacent positions, potentially favoring substitution at the less hindered C6 position. The precise outcome of these reactions depends heavily on the specific reagents and reaction conditions employed. acs.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s) Rationale
Nitration NO₂⁺ 2-Methoxy-3-methyl-4-nitro-pyridin-5-ol and/or 2-Methoxy-3-methyl-6-nitro-pyridin-5-ol Activation by -OH and -OCH₃ groups directs the electrophile to the ortho and para positions (C4, C6).
Bromination Br⁺ 2-Methoxy-3-methyl-4,6-dibromo-pyridin-5-ol Strong activation by the hydroxyl group often leads to multiple substitutions if excess reagent is used.
Sulfonation SO₃ This compound-6-sulfonic acid The C6 position is electronically activated and sterically accessible.

Nucleophilic Substitution Reactions Involving the Halogen or Other Leaving Groups

While the electron-rich nature of this compound makes it amenable to electrophilic substitution, the introduction of a good leaving group, such as a halogen, at positions 2, 4, or 6 of the pyridine ring renders it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is enhanced by the electron-withdrawing character of the pyridine nitrogen.

For a hypothetical halogenated derivative, such as 6-chloro-2-methoxy-3-methyl-pyridin-5-ol, various nucleophiles can displace the chloride:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to replace the halogen with an alkoxy group.

Hydroxylation: Reaction with hydroxide (B78521) ions to introduce another hydroxyl group, although harsh conditions may be required.

Furthermore, the methoxy group at the C2 position can itself act as a leaving group under certain conditions. For instance, reaction with strong acids like hydrobromic acid (HBr) can lead to the displacement of the methoxy group to form a 2-bromo derivative.

Table 2: Examples of Nucleophilic Substitution on Functionalized Pyridines

Substrate Example Nucleophile Product Reaction Type Reference
2-Bromo-4-methoxypyridine Lithium tetramethylpiperidide (LTMP), then DMF 2-Bromo-4-methoxypyridine-3-carboxaldehyde Lithiation followed by nucleophilic attack arkat-usa.org
Pentafluoropyridine Pyridin-3-ol 3-(2,3,5,6-Tetrafluoropyridin-4-yloxy)pyridine SNAr researchgate.net
2-methoxy-3-methylpyridine (B1590087) 1-oxide HBr (48%) 2-bromo-3-methylpyridine 1-oxide Nucleophilic displacement of methoxy group

Oxidation and Reduction Pathways of the Pyridinol Moiety

The pyridinol moiety can undergo both oxidation and reduction reactions, targeting either the pyridine ring or its substituents.

Oxidation:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The resulting pyridine N-oxide exhibits altered reactivity, often facilitating further substitutions.

Ring and Side-Chain Hydroxylation: Enzymatic oxidation, for instance using dioxygenase-containing microorganisms, can lead to hydroxylation of the pyridine ring or the alkyl side chain. qub.ac.uk The regioselectivity is dependent on the enzyme and the position of substituents on the pyridine ring. qub.ac.uk

Antioxidant Activity: 3-Pyridinols, a class to which this compound belongs, are known to be effective chain-breaking antioxidants. nih.gov They can react with peroxyl radicals, a process involving the oxidation of the pyridinol, to form a stable radical, thereby terminating radical chain reactions. The presence of electron-donating groups like methoxy and methyl enhances this antioxidant activity. beilstein-journals.org

Reduction:

If the compound is first oxidized to its N-oxide, the N-oxide group can be readily reduced back to the parent pyridine. This can be achieved through catalytic hydrogenation (e.g., using Pd/C or PtO₂) or with chemical reductants like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions Involving the Methoxy and Methyl Substituents (e.g., Side-chain Functionalization)

The methoxy and methyl groups are not mere spectators and can participate in a variety of chemical transformations.

Demethylation of the Methoxy Group: The methyl group of the methoxy ether can be cleaved to yield the corresponding diol (2,5-dihydroxy-3-methylpyridine). This chemoselective demethylation can be achieved using reagents like L-selectride, which may selectively cleave the methoxypyridine over other aromatic ethers like anisole (B1667542) under controlled conditions. thieme-connect.com Strong acids such as HBr can also effect this cleavage.

Side-Chain Halogenation: The methyl group can be functionalized, for example, through radical halogenation. Under acidic conditions, it has been shown that the methyl group at C-3 of a related pyridine N-oxide can undergo chlorination to yield a chloromethyl derivative.

Side-Chain Oxidation: The methyl group can potentially be oxidized to a hydroxymethyl (-CH₂OH) or a carboxylic acid (-COOH) group using strong oxidizing agents, although this may require harsh conditions that could also affect other parts of the molecule.

Heterocyclic Annulation and Ring Expansion/Contraction Reactions

The pyridine core of this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems through annulation reactions. beilstein-journals.org

Annulation Strategies: Transition-metal-catalyzed C-H functionalization followed by annulation is a powerful strategy for building fused rings onto a pyridine core. beilstein-journals.org For example, rhodium-catalyzed reactions can be used to construct quinoline-like structures. Another approach involves the dearomative [3+2] annulation with reagents like aminocyclopropanes, catalyzed by Lewis acids such as ytterbium(III) triflate, to yield tetrahydroindolizine derivatives. nih.govrsc.org

Diels-Alder Type Reactions: Pyridines can participate in inverse-electron-demand Diels-Alder reactions, particularly when fused to another ring or appropriately activated. This can be a key step in the synthesis of complex bicyclic and polycyclic alkaloids. nih.gov

Ring expansion and contraction reactions are less common for simple pyridines but can be induced under specific conditions, often involving photochemical methods or rearrangement of highly strained intermediates.

Studies on Complexation with Metal Centers for Coordination Chemistry Research

Pyridinol derivatives are excellent ligands for a wide range of metal ions, owing to the presence of multiple potential coordination sites: the pyridine nitrogen and the phenolic oxygen. This compound can act as a bidentate or monodentate ligand.

Coordination Modes: The compound can coordinate to a metal center through the pyridine nitrogen, the deprotonated hydroxyl oxygen, or both, forming a chelate ring. The formation of Schiff base derivatives, by reacting an amino-substituted pyridine with an aldehyde, is a common strategy to create multidentate ligands that form stable complexes with various metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netbohrium.comnih.gov

Enhanced Activity of Metal Complexes: The coordination of a biologically active ligand to a metal ion can often enhance its potency. For example, the copper complex of a Schiff base derived from a substituted pyridine was found to have more potent antimicrobial and anticancer activity than the free ligand. researchgate.net

The specific geometry of the resulting metal complex (e.g., octahedral, tetrahedral) depends on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. researchgate.netbohrium.com

Table 3: Common Metal Complexes with Pyridine-Derived Ligands

Ligand Type Metal Ion(s) Typical Geometry Application/Study Reference
Schiff base from 2-aminopyridine (B139424) derivative Cu(II), Ni(II), Co(II), Zn(II) Octahedral Antimicrobial and anticancer activity researchgate.net
Schiff base from 6-methoxypyridin-3-amine Co(II), Cu(II) Not specified Antimicrobial agents nih.gov
N,N-Diethyl-N-(4-hydroxy-6-methylpyridin-2-yl)guanidine Eu(III) Not specified Ion-selective membrane sensors evitachem.com
6-methylpyridin-2-olate (hmp) Dinuclear metal centers Bridging ligand Synthesis of dinuclear metal complexes evitachem.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Methoxy-3-methyl-pyridin-5-ol. uobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. For pyridine (B92270) derivatives, protons on the aromatic ring typically appear in the downfield region. ipb.pt The methyl and methoxy (B1213986) group protons would resonate in the upfield region, with their specific chemical shifts influenced by their position on the pyridine ring. Spin-spin coupling patterns between adjacent protons reveal the substitution pattern of the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring, as well as the methyl and methoxy carbons, are diagnostic of their chemical environment. ipb.pt For instance, the carbon atom attached to the oxygen of the hydroxyl group and the carbon of the methoxy group will have characteristic chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
2-OCH₃~3.9 (s)~55
3-CH₃~2.2 (s)~15
H-4~7.0 (s)~120
5-OHVariable (br s)-
C-2-~158
C-3-~125
C-4-~122
C-5-~150
C-6~7.8 (s)~140

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₇H₉NO₂, corresponding to a monoisotopic mass of approximately 139.06 g/mol . sigmaaldrich.comepa.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. rsc.org The fragmentation pattern of the molecular ion provides a fingerprint that is characteristic of the compound's structure. The fragmentation of pyridine derivatives often involves the loss of substituents from the ring or cleavage of the ring itself. researchgate.net For this compound, characteristic fragmentation pathways could include the loss of the methyl group (CH₃), the methoxy group (OCH₃), or other small neutral molecules. The analysis of these fragment ions helps to corroborate the structure determined by NMR spectroscopy. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound
IonFormulam/z (Mass-to-Charge Ratio)Description
[M+H]⁺[C₇H₁₀NO₂]⁺140.07Protonated Molecular Ion
[M]⁺[C₇H₉NO₂]⁺139.06Molecular Ion
[M-CH₃]⁺[C₆H₆NO₂]⁺124.04Loss of a methyl group
[M-OCH₃]⁺[C₆H₆NO]⁺108.05Loss of a methoxy group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-O bonds. libretexts.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. acs.org The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would appear around 2850-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and hydroxyl groups would likely be found in the 1000-1300 cm⁻¹ range. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.netnih.gov The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The hydroxyl and methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound
Spectroscopic TechniqueFeatureExpected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)O-H Stretch (hydroxyl)3200-3600 (broad)
C-H Stretch (aromatic/aliphatic)2850-3100
C=C, C=N Stretch (pyridine ring)1400-1600
C-O Stretch (methoxy/hydroxyl)1000-1300
Pyridine Ring BendingBelow 1000
Ultraviolet-Visible (UV-Vis)π→π* Transition~250-280
n→π* Transition~300-340

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

The analysis of a suitable single crystal of this compound would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. researchgate.net This information allows for the construction of a detailed molecular model. Of particular interest would be the planarity of the pyridine ring and the orientation of the methoxy and methyl substituents. Furthermore, the hydrogen bonding network involving the hydroxyl group and the nitrogen atom of the pyridine ring would be clearly defined, which is crucial for understanding the solid-state properties of the compound. mdpi.com

Table 4: Hypothetical X-ray Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.2
c (Å)~12.1
β (°)~95
Volume (ų)~630
Z (Molecules per unit cell)4

Chromatographic Techniques for Purity Assessment and Separation in Research (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the purification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. jmchemsci.com In GC, the compound is vaporized and separated from impurities based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum confirms its identity. jbcpm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. researchgate.net In LC, the compound is separated in the liquid phase based on its partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for monitoring the progress of reactions involving this compound and for assessing the purity of the final product.

Advanced Analytical Techniques for Trace Analysis or Environmental Research

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. pfigueiredo.org This method is particularly relevant if this compound or related compounds contribute to the aroma or flavor of a substance, such as in food or environmental samples. mdpi.comjst.go.jp

In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds. researchgate.net This technique allows for the identification of odor-active compounds, even at concentrations below the detection limits of instrumental detectors. If this compound were present in a complex mixture and possessed a characteristic odor, GC-O would be the primary method for its detection and sensory characterization. researchgate.net The intensity and character of the odor can be recorded as a function of retention time, creating an aromagram that can be compared with the chromatogram from the instrumental detector to pinpoint the source of the aroma.

Micro-preparative Techniques for Isolation and Enrichment in Research

In the realm of chemical research, the isolation and enrichment of specific compounds from complex mixtures are paramount for accurate structural elucidation, characterization, and further investigation. For novel or trace-level compounds such as this compound, micro-preparative techniques are indispensable. These methods are designed to handle small sample volumes, typically in the milligram to microgram range, to yield a highly purified substance. The primary goal is to concentrate the target analyte and remove interfering matrix components, which is crucial for subsequent sensitive analytical procedures.

Research on pyridine derivatives often involves their isolation from synthetic reaction mixtures or natural product extracts. Methodologies such as High-Performance Liquid Chromatography (HPLC) and various microextraction techniques are frequently employed to achieve the necessary purity and concentration.

Micro-preparative High-Performance Liquid Chromatography (HPLC)

Micro-preparative HPLC is a cornerstone technique for the isolation of small quantities of pure compounds. It operates on the same principles as analytical HPLC but utilizes columns with a slightly larger diameter and can handle higher sample loads to allow for the collection of fractions containing the purified compound.

For polar heterocyclic compounds like pyridinol derivatives, reversed-phase HPLC is a common and effective approach. akjournals.comint-res.com In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. int-res.combme.hu The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the best resolution between the target compound and impurities. int-res.combme.hu The use of additives like trifluoroacetic acid (TFA) or pyridine in the mobile phase can improve peak shape and selectivity for certain polar compounds. akjournals.comint-res.com

The selection of chromatographic conditions is critical for successful isolation. Parameters such as column type, mobile phase gradient, flow rate, and column temperature are meticulously optimized for each specific separation challenge. akjournals.combme.hu

Table 1: Illustrative HPLC Parameters for the Separation of Pyridine Derivatives. akjournals.comint-res.combme.hu
ParameterExample 1 (Pyridine Derivatives) bme.huExample 2 (Mexiletine - Pyridine used in derivatization) akjournals.comExample 3 (Chlorophylls - Pyridine in mobile phase) int-res.com
ColumnWaters Symmetry C18 (150x4.6mm, 5µm)Reversed-phase, 5µm particle sizeWaters Symmetry C8 (150x4.6mm, 3.5µm)
Mobile PhaseGradient of 10 mmol KH2PO4/H3PO4 buffer and acetonitrileAqueous trifluoroacetic acid (TFA) and acetonitrileBinary gradient of Eluent A (Methanol:Acetonitrile:Aqueous Pyridine solution) and Eluent B (Methanol:Acetonitrile)
Flow Rate1.0 mL/min0.5 - 1.5 mL/min1.0 mL/min
Temperature30°CNot specified25°C
DetectionNot specifiedUV at 210 nmNot specified

Enrichment Strategies

Prior to micro-preparative HPLC, an enrichment step is often necessary to increase the concentration of the target compound from a dilute solution. This is particularly relevant when isolating compounds from biological matrices, environmental samples, or large-volume reaction mixtures.

Liquid-Phase Microextraction (LPME) , including techniques like headspace single-drop microextraction (HS-SDME), has been developed for the extraction and preconcentration of trace amounts of pyridine and its derivatives. epu.edu.iq In HS-SDME, a microdrop of an appropriate organic solvent is suspended in the headspace above a sample solution. Volatile analytes, like many pyridine derivatives, partition from the sample matrix into the headspace and then into the microdrop. epu.edu.iq Parameters such as the choice of extracting solvent, extraction time, temperature, and sample agitation are optimized to maximize extraction efficiency. epu.edu.iq This technique is valuable as it is simple, inexpensive, and requires minimal solvent.

Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and enrichment. mdpi.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is later eluted with a small volume of a strong solvent. For polar compounds like this compound, a variety of sorbents can be considered, including polar-functionalized polymers or ion-exchange resins, depending on the specific properties of the compound and the matrix.

The effectiveness of an enrichment strategy is often evaluated by the recovery and enrichment factor. For instance, in small-scale preparative separations of related compounds, recovery is a key metric.

Table 2: Example of Recovery in Small-Scale Preparative Separation. akjournals.com
SampleRecovered Amount of DiastereomersRecovered Amount of Native Compound after Hydrolysis
A14.09 mg1.27 mg
B14.22 mg1.50 mg

The successful isolation of a compound like this compound using these micro-preparative techniques yields a purified sample that is suitable for definitive structural confirmation by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov The ability to obtain pure substances, even from minute starting quantities, is a fundamental capability that underpins much of modern chemical and biomedical research.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

DFT is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules and predict their geometries and energies.

Geometric Optimization and Vibrational Analysis

A geometric optimization calculation for 2-Methoxy-3-methyl-pyridin-5-ol would theoretically determine the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles. Following this, a vibrational analysis would predict its infrared and Raman spectra, confirming the structure as a true energy minimum. Currently, there are no published studies detailing these specific parameters for this molecule.

Molecular Orbital Analysis (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic properties. The energies and spatial distributions of these frontier orbitals for this compound have not been reported in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

TD-DFT is the method of choice for investigating the electronic excited states of molecules, allowing for the prediction of UV-visible absorption spectra. bohrium.com Such a study would reveal the electronic transitions that occur when this compound absorbs light, but specific data from such analyses are currently unavailable.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. mdpi.com It quantifies electron delocalization and hyperconjugative interactions, which are key to understanding the molecule's stability and electronic communication. No NBO analysis has been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scienceopen.comresearchgate.net This is a valuable tool for predicting how a molecule will interact with other chemical species. A calculated MEP map for this compound is not available in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The QTAIM theory, developed by Richard Bader, analyzes the electron density to define atoms and the chemical bonds between them. researchgate.net It provides a rigorous description of bond properties, such as their strength and nature (covalent vs. ionic). There are no published QTAIM studies specifically analyzing the bonding in this compound.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.com NCI analysis, based on the electron density (ρ) and its derivatives, is a valuable computational method for visualizing and characterizing weak intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov The Reduced Density Gradient (RDG) is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue, which helps in distinguishing different types of interactions.

In the context of pyridine (B92270) derivatives, NCI analysis, often complemented by methods like the Quantum Theory of Atoms in Molecules (QTAIM), reveals the specific contacts that stabilize the crystal lattice or molecular complexes. mdpi.comresearchgate.net For instance, studies on similar heterocyclic systems have shown that van der Waals forces and hydrogen bonds are often the dominant stabilizing interactions. researchgate.net QTAIM analysis can further quantify the strength of these bonds by examining the topological properties of the electron density at bond critical points (BCPs). researchgate.net

For a molecule like this compound, NCI analysis would be expected to identify key interactions such as:

Hydrogen bonding: Involving the hydroxyl (-OH) group as a donor and the pyridinic nitrogen or the methoxy (B1213986) oxygen as potential acceptors.

van der Waals forces: Between the methyl group and other parts of the molecule or adjacent molecules.

π-π stacking: Interactions between the pyridine rings in stacked arrangements.

These analyses provide a detailed 3D map of where attractive or repulsive forces occur, offering insights into the molecule's solid-state structure and how it might interact with other molecules, such as biological receptors. nih.gov

Table 1: Typical Non-Covalent Interactions Investigated by NCI/RDG Analysis for Pyridine Derivatives
Interaction TypeDescriptionTypical Signatures in RDG vs. sign(λ₂)ρ PlotPotential Role in this compound
Hydrogen BondsStrong, directional interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen) and another nearby electronegative atom.Strong, sharp spikes in the low-density, negative sign(λ₂)ρ region.Stabilizing intermolecular dimers or chains via O-H···N or O-H···O contacts.
van der Waals ForcesWeaker, non-directional attractive forces arising from temporary fluctuations in electron density.Broad, diffuse regions in the low-density, near-zero sign(λ₂)ρ region.Contributing to overall crystal packing stability. researchgate.net
Steric RepulsionRepulsive forces that occur when non-bonded atoms are brought too close together.Spikes in the low-density, positive sign(λ₂)ρ region.Defining the conformational space and limiting close packing.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility and intermolecular interactions of a compound in various environments, such as in solution or bound to a protein. nih.govbohrium.com

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule by simulating its dynamic behavior. This includes understanding the rotational barriers of the methoxy and hydroxyl groups.

Analyze Solvation Effects: Simulate the molecule in a solvent (e.g., water) to study how solvent molecules arrange around it and influence its conformation and interactions. The stability of hydrogen bonds with the solvent can be assessed. nih.gov

Study Ligand-Protein Binding: If this compound were to be investigated as a ligand for a biological target, MD simulations could predict its binding mode, the stability of the ligand-protein complex, and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the binding. bohrium.com The simulation can reveal how the protein's flexibility is affected by the ligand and vice versa. bohrium.com

These simulations provide a dynamic picture that complements the static information obtained from methods like X-ray crystallography or energy minimization calculations. bohrium.com

Table 2: Applications of Molecular Dynamics Simulations for this compound
Simulation GoalSystem SetupKey ObservablesInsights Gained
Conformational FlexibilitySingle molecule in vacuum or implicit solvent.Dihedral angle distributions, Root Mean Square Deviation (RMSD).Identification of low-energy conformers and rotational barriers.
Solvation StructureMolecule in an explicit solvent box (e.g., water).Radial Distribution Functions (RDFs), hydrogen bond lifetimes.Understanding of solute-solvent interactions and solubility. nih.gov
Protein Binding StabilityMolecule docked into a protein's active site, solvated.RMSD of ligand and protein, intermolecular interaction energies, hydrogen bond analysis.Assessment of binding affinity and identification of key binding residues. bohrium.comjbcpm.com

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can map out the entire energy profile of a reaction, from reactants to products, including the identification of intermediates and transition states. researchgate.net

For this compound, reaction mechanism studies could investigate various transformations, such as nucleophilic aromatic substitution (SNAr), oxidation of the phenol (B47542) group, or electrophilic attack on the pyridine ring. A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any proposed intermediates. researchgate.net

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path, which represents the kinetic barrier to the reaction. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oatext.com

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

For example, in a hypothetical SNAr reaction where the methoxy group is displaced by a nucleophile, calculations could determine the activation energy required for the formation of the Meisenheimer complex intermediate and for the subsequent departure of the methoxide (B1231860) leaving group. researchgate.net Such studies can clarify whether a reaction is kinetically or thermodynamically controlled and how substituents on the ring influence the reaction rate, which can be correlated with Hammett parameters. researchgate.netacs.org

Table 3: Theoretical Data for a Hypothetical SNAr Reaction of a Pyridine Derivative
Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants + Nucleophile0.0Initial state of the system.
2Transition State 1 (TS1)+15.2Energy barrier for the nucleophilic attack to form the intermediate.
3Meisenheimer Complex (Intermediate)-5.8A stabilized, negatively charged intermediate. researchgate.net
4Transition State 2 (TS2)+28.0Energy barrier for the expulsion of the leaving group; often the rate-determining step. researchgate.net
5Products + Leaving Group-10.4Final state of the system.

Research Applications and Potential in Chemical Science

Role as a Synthetic Intermediate and Building Block in Complex Organic Molecule Synthesis

As a functionalized pyridine (B92270), 2-Methoxy-3-methyl-pyridin-5-ol holds potential as a versatile building block for the construction of more complex molecular architectures. The methoxy (B1213986), methyl, and hydroxyl groups offer distinct points for chemical modification, allowing for the strategic introduction of further complexity. The pyridine ring itself can participate in various organic reactions, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions, making it a valuable synthon in multistep syntheses.

While specific, high-yield synthetic routes starting from this compound are not extensively documented in publicly available literature, the general reactivity of substituted pyridines suggests its utility. For instance, the hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or it can be used as a directing group in electrophilic aromatic substitution reactions. The methoxy group can potentially be cleaved to reveal a second hydroxyl group, offering another site for functionalization. The methyl group could undergo oxidation or halogenation to introduce further reactive handles. These latent functionalities make it an attractive starting material for the synthesis of complex natural products, pharmaceutical agents, and other target molecules.

Design and Development of Ligands for Coordination Chemistry and Catalysis Research

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers. This inherent property positions the compound as a potential ligand for the development of novel coordination complexes. The substituents on the pyridine ring can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity.

The hydroxyl and methoxy groups, in particular, can act as secondary binding sites, potentially leading to the formation of bidentate or even tridentate ligands. This chelation effect can enhance the stability of the metal complexes and create specific coordination geometries that are crucial for catalytic applications. For example, complexes of transition metals with pyridinol-based ligands have been explored for their catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific substitution pattern of this compound could lead to catalysts with unique selectivity and efficiency.

Investigation in Materials Science for Functional Molecules

Photophysical Applications in Optoelectronics and Related Fields (e.g., fluorophores)

Pyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence. The electronic nature of the substituents on the pyridine ring can significantly impact the absorption and emission wavelengths, as well as the quantum yield of fluorescence. The combination of an electron-donating hydroxyl group and a methoxy group with the π-conjugated pyridine system in this compound suggests that its derivatives could function as fluorophores.

By strategically modifying the molecule, for example, by extending the conjugation or by introducing specific electron-donating or -withdrawing groups, it may be possible to tune the photophysical properties for specific applications in optoelectronics. These could include organic light-emitting diodes (OLEDs), fluorescent sensors, or bio-imaging agents. Research in this area would involve the synthesis of a library of derivatives and the detailed characterization of their spectroscopic properties.

Studies in Chemical Biology (Mechanistic Focus, Non-Clinical)

Investigation as a Molecular Probe for Specific Biochemical Pathways (e.g., enzyme-ligand interaction mechanisms)

The structural motifs present in this compound, namely the substituted pyridine ring, are found in many biologically active molecules and natural products. This suggests that the compound or its derivatives could serve as molecular probes to study specific biochemical pathways. For instance, a molecule containing this scaffold could be designed to bind to the active site of an enzyme, allowing for the investigation of enzyme-ligand interactions.

By incorporating a reporter group, such as a fluorescent tag or a radioactive isotope, into the this compound structure, it would be possible to track the molecule within a biological system and to study its interactions with its target protein. Such molecular probes are invaluable tools in chemical biology for elucidating the mechanisms of biological processes at the molecular level. The specific substitution pattern of this compound could provide the necessary selectivity for a particular biological target, making it a valuable starting point for the development of highly specific molecular probes.

Development of pH Probes and Chemosensors: Molecular Design Principles

There is currently no specific research available in scientific literature detailing the application of this compound in the development of pH probes or chemosensors. However, the molecular structure of the compound, which features a pyridinol core, allows for a theoretical discussion of the design principles that would underpin such applications.

The fundamental design of pH probes often relies on a molecule's ability to exhibit a measurable change in its photophysical properties (such as fluorescence or color) in response to varying proton concentrations. The pyridine ring in this compound contains a nitrogen atom that can be protonated under acidic conditions. This protonation event would significantly alter the electronic properties of the entire molecule.

Key Molecular Design Principles for Pyridinol-Based Sensors:

Fluorophore-Receptor System: The pyridinol moiety can act as both the fluorophore (the part of the molecule that emits light) and the proton receptor.

Photoinduced Electron Transfer (PET): The nitrogen atom on the pyridine ring has a lone pair of electrons. In a PET-based sensor, this lone pair can quench the fluorescence of the molecule. Upon protonation in acidic media, the lone pair is no longer available to participate in PET, resulting in an enhancement of fluorescence (a "turn-on" response).

Intramolecular Charge Transfer (ICT): The hydroxyl (-OH) group at the 5-position is an electron-donating group, while the pyridine nitrogen is electron-withdrawing. This push-pull system can lead to ICT upon excitation with light. The protonation of the pyridine nitrogen would enhance its electron-withdrawing character, modulating the ICT process and causing a shift in the emission wavelength. This change in the color of the emitted light is a key principle for ratiometric pH sensing.

For this compound, the interplay between the electron-donating hydroxyl group and the protonatable pyridine nitrogen forms the basis of its potential as a pH-responsive fluorescent probe. nih.govacs.org The methoxy and methyl groups would serve to modulate the precise pKa (the pH at which the nitrogen is half-protonated) and the photophysical properties of the molecule. acs.org

Table 1: Potential Sensing Mechanisms for this compound

Sensing Mechanism Description Expected Outcome with Decreasing pH
Photoinduced Electron Transfer (PET) Quenching of fluorescence by the nitrogen's lone pair is inhibited by protonation. Fluorescence "Turn-On"

This table is based on theoretical principles of probe design and is not derived from experimental data for this compound.

Environmental Analytical Chemistry Research (e.g., trace compound detection and degradation studies)

No specific studies on the environmental analysis, trace detection, or degradation of this compound are present in the available scientific literature. Research in this area would be necessary to understand its environmental fate and persistence.

Generally, pyridine and its derivatives are released into the environment from various industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is governed by processes such as microbial degradation, photodegradation, and sorption to soil and sediments. tandfonline.comwikipedia.org

Potential Research Areas:

Trace Compound Detection: The development of analytical methods, likely using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), would be the first step to enable the detection of trace amounts of this compound in environmental matrices like water and soil.

Degradation Studies: Research would focus on the susceptibility of this compound to biodegradation by common soil and water microorganisms. nih.gov Studies have shown that the structure of pyridine derivatives, including the type and position of substituents, significantly influences their degradation rates. nih.gov The methoxy, methyl, and hydroxyl groups on this compound would be expected to affect its microbial metabolism pathway compared to unsubstituted pyridine. tandfonline.comresearchgate.net The initial steps in the biodegradation of many pyridine derivatives involve hydroxylation. tandfonline.com

Given the lack of empirical data, the environmental impact and behavior of this compound remain unknown.

Table 2: Mentioned Compounds

Compound Name
This compound

Future Research Directions and Unexplored Avenues for 2 Methoxy 3 Methyl Pyridin 5 Ol

Development of Novel and Sustainable Synthetic Approaches

The synthesis of highly substituted pyridines can be a complex endeavor, often requiring multi-step sequences with harsh conditions. researchgate.net Future research should prioritize the development of novel and sustainable methods for the synthesis of 2-Methoxy-3-methyl-pyridin-5-ol.

Current strategies for pyridine (B92270) synthesis, such as the Hantzsch, Chichibabin, and Kröhnke methods, could be adapted and optimized for this specific substitution pattern. ijarsct.co.in However, a move towards greener and more efficient synthetic protocols is paramount. This includes the exploration of:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly desirable. mdpi.comnih.govresearchgate.net Designing an MCR that yields this compound would significantly improve synthetic efficiency and atom economy. acs.org

Catalytic Methods: The use of transition-metal catalysts (e.g., palladium, copper, nickel) can facilitate highly selective bond formations under milder conditions. ijarsct.co.in Research into catalytic cyclization or cross-coupling strategies could provide a more direct and scalable route to the target molecule.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. ijarsct.co.inmdpi.com Its application to the synthesis of pyridinol derivatives is a promising area for investigation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability, making them an attractive platform for the synthesis of fine chemicals like this compound.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could offer a highly selective and environmentally benign approach to the synthesis of this pyridinol.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. acs.org Identification of suitable starting materials and reaction conditions.
Catalytic Methods High selectivity, mild reaction conditions, scalability. ijarsct.co.in Catalyst cost and removal from the final product.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency. mdpi.com Specialized equipment required, potential for localized overheating.
Flow Chemistry Precise process control, enhanced safety, ease of scaling. High initial investment in equipment.

Advanced Functionalization and Derivatization Strategies for Enhanced Properties

The existing functional groups on this compound—the hydroxyl, methoxy (B1213986), and the pyridine ring itself—offer multiple handles for further chemical modification. Advanced functionalization and derivatization strategies could be employed to tune the molecule's properties for specific applications.

Hydroxyl Group Derivatization: The hydroxyl group can be readily converted into ethers, esters, or carbonates to modulate solubility, lipophilicity, and biological activity. It can also serve as a directing group for subsequent reactions.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a powerful tool for introducing new substituents without the need for pre-functionalization. beilstein-journals.org Research could focus on the regioselective C-H functionalization of the available positions on the pyridine ring of this compound.

Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate or halide, enabling Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. ijarsct.co.intandfonline.com

Derivatization of the Methoxy Group: The 2-methoxy group can be transformed into a 2-pyridone via demethylation, opening up another avenue for derivatization and altering the electronic properties of the scaffold. thieme-connect.comnih.govrsc.org

In-depth Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should involve detailed mechanistic studies, including:

Kinetic Analysis: Investigating the rates of various derivatization and functionalization reactions will provide insights into the reactivity of the different functional groups and the influence of reaction parameters.

Intermediate Trapping and Spectroscopic Characterization: The identification and characterization of reaction intermediates using techniques like NMR, IR, and mass spectrometry can help to elucidate complex reaction pathways. mdpi.com

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-breaking and bond-forming steps in a reaction mechanism. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, complementing experimental findings. tandfonline.comjssnu.edu.cnmdpi.comresearchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly of Pyridinol Systems

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen) makes this compound an excellent candidate for studies in supramolecular chemistry and self-assembly.

Hydrogen Bonding Networks: Research could explore the formation of one-, two-, or three-dimensional hydrogen-bonded networks in the solid state. The interplay between the hydroxyl group, the pyridine nitrogen, and the methoxy group could lead to novel and predictable packing motifs.

Coordination Chemistry: The pyridine nitrogen and the hydroxyl oxygen can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net The steric bulk of the methyl and methoxy groups will influence the coordination geometry and the resulting supramolecular architecture.

Liquid Crystalline Properties: By attaching long alkyl chains to the pyridinol scaffold, it may be possible to induce liquid crystalline behavior. The self-assembly of these molecules into ordered mesophases could be investigated. rsc.org

Gelation: The ability of derivatives of this compound to form supramolecular gels in various solvents could be explored, with potential applications in materials science and drug delivery. rsc.org

Synergistic Integration of Experimental and Computational Methodologies

A powerful approach to accelerating the discovery and development of new applications for this compound is the synergistic integration of experimental and computational methods. jchemlett.comjchemlett.comresearchgate.net

QSAR and Docking Studies: If a particular biological activity is identified, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new derivatives. jchemlett.comjchemlett.comresearchgate.net Molecular docking studies can be used to predict the binding mode of the molecule to a biological target, guiding the design of more potent analogues. jchemlett.comjchemlett.com

Predictive Modeling of Material Properties: Computational tools can be used to predict the electronic, optical, and mechanical properties of materials derived from this compound, helping to identify promising candidates for specific applications. jnsam.com

Reaction Mechanism Elucidation: As mentioned previously, DFT and other computational methods can be used in concert with experimental data to gain a deep understanding of reaction mechanisms. jssnu.edu.cnmdpi.comresearchgate.netacs.org

Potential for Advanced Material Design Based on Tailored Pyridinol Scaffolds

The unique electronic and structural features of this compound make it a promising building block for the design of advanced materials.

Organic Electronics: Pyridine-based materials have shown promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the hydroxyl and methoxy groups, could lead to materials with interesting charge-transport properties.

Sensors: The pyridinol moiety can be functionalized with chromophores or fluorophores to create chemosensors for the detection of metal ions or other analytes. The binding of an analyte to the pyridinol could induce a change in the optical or electronic properties of the molecule.

Catalyst Scaffolds: The pyridinol can serve as a ligand for transition metal catalysts. The substituents on the pyridine ring can be used to tune the steric and electronic environment of the metal center, influencing the activity and selectivity of the catalyst.

Functional Polymers: Incorporation of the this compound unit into a polymer backbone could lead to materials with tailored thermal, mechanical, or optical properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
Pyridinol
2-pyridone
Triflate
Halide
Ether
Ester
Carbonate
Palladium
Copper

Q & A

Q. What are the common synthetic routes for 2-Methoxy-3-methyl-pyridin-5-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves hydroxylation or substitution of pyridine precursors. For example:
  • Hydroxylation : A boronic acid precursor (e.g., 3-methylpyridine-5-boronic acid) can undergo oxidative hydroxylation using H₂O₂ in THF/water at room temperature, yielding ~96% purity (as demonstrated in analogous pyridinols) .
  • Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution (e.g., using methyl iodide in basic conditions) or through protected intermediates (e.g., pinacol boronate esters, which require Pd-catalyzed coupling) .
  • Key Variables : Solvent polarity (ethanol vs. THF), temperature (room temp vs. reflux), and catalyst choice (e.g., Pd for cross-coupling) critically affect regioselectivity and side-product formation.

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Chemical shifts for hydroxyl (δ ~8–12 ppm) and methoxy (δ ~3.8–4.0 ppm) groups confirm substitution patterns. Coupling constants differentiate between ortho and para substituents .
  • X-ray Crystallography : Used to resolve tautomeric forms (e.g., keto-enol equilibria) and verify stereoelectronic effects. For example, a related compound, (2Z)-2-(2-fluoro-4-methoxybenzylidene)pyridinedione, was structurally confirmed via single-crystal X-ray analysis .

Q. What are the key challenges in purifying this compound, and which chromatographic methods are optimal?

  • Methodological Answer :
  • Challenges : Polar functional groups (hydroxyl, methoxy) increase adsorption on silica gel, complicating elution.
  • Solutions : Reverse-phase HPLC with C18 columns and aqueous methanol gradients improves separation. Prep-TLC using ethyl acetate/hexane (3:7) is cost-effective for small-scale purification .

Advanced Research Questions

Q. How do electronic effects of the methoxy and methyl groups influence the acidity of the hydroxyl group in this compound?

  • Methodological Answer :
  • Experimental Approach : Measure pKa via potentiometric titration in aqueous methanol. Compare with DFT-calculated proton dissociation energies.
  • Findings : Methoxy groups at ortho positions (e.g., 2-methoxy) exhibit electron-donating effects, reducing hydroxyl acidity (higher pKa). Methyl groups at meta positions (e.g., 3-methyl) sterically hinder solvation, further stabilizing the protonated form .

Q. What strategies resolve contradictions between theoretical and experimental UV-Vis spectra for pyridinol derivatives like this compound?

  • Methodological Answer :
  • Step 1 : Perform TD-DFT calculations (e.g., B3LYP/6-311++G**) to predict λmax.
  • Step 2 : Compare with experimental spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
  • Case Study : For (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)pyridin-3-ol, solvent-dependent π→π* transitions aligned with TD-DFT predictions after accounting for hydrogen bonding .

Q. How can regioselective functionalization of this compound be achieved for drug-discovery applications?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use directing groups (e.g., boronic acids) to target specific positions. For example, iodination at the para hydroxyl position is feasible under mild I₂/KI conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides require Pd(OAc)₂ and SPhos ligand to avoid dehydroxylation side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.